molecular formula C17H19N3O4 B2943351 methyl 4-((1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)carbamoyl)benzoate CAS No. 1797638-74-4

methyl 4-((1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)carbamoyl)benzoate

Cat. No. B2943351
CAS RN: 1797638-74-4
M. Wt: 329.356
InChI Key: GTOQWHMYGDBRML-UHFFFAOYSA-N
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Description

The compound “methyl 4-((1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)carbamoyl)benzoate” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a tetrahydro-2H-pyran-4-yl group, which is a type of ether .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrazole ring and the tetrahydro-2H-pyran-4-yl group could potentially undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of polar groups could increase its solubility in polar solvents .

Scientific Research Applications

Crystal Structure and Hydrogen Bonding

  • Hydrogen-Bonded Structures : This compound and its isomers have been studied for their ability to form complex hydrogen-bonded structures. For instance, methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, a related compound, forms complex sheets through a combination of hydrogen bonds (Portilla et al., 2007). Additionally, hydrogen-bonded chains of edge-fused rings are observed in similar compounds (Portilla et al., 2007).

Chemical Synthesis

  • One-Pot Synthesis : Tetra-methyl ammonium hydroxide has been used as a catalyst for the synthesis of 4H-benzo[b]pyran derivatives, which are structurally related to the compound (Balalaie et al., 2007).
  • Synthesis of Pyrazole Derivatives : Novel derivatives of pyrazole-3-carboxylate, which share structural features with the target compound, have been synthesized and characterized for their properties (Siddiqui et al., 2013).

Catalysis and Cross-Coupling Reactions

  • Use in Catalysis : Pyrazole-containing compounds have been used as ligands in metal complexes for catalysis in cross-coupling reactions. By varying substituents in the pyrazole ring, the properties of these metal complexes can be fine-tuned (Ocansey et al., 2018).

Spectroscopic Studies

  • Vibrational and Electronic Properties : Benzyl (imino (1H-pyrazol-1-yl) methyl) carbamate, a compound with structural similarity, has been studied for its vibrational and electronic properties using spectroscopic methods (Rao et al., 2016).

Crystal Engineering and Phase Transitions

  • Crystal Engineering : Methyl 2-(carbazol-9-yl)benzoate, a compound with structural similarity, has been studied for its unique crystallization behavior and phase transitions under high pressure (Johnstone et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical compound, its mechanism of action would involve interacting with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, flammability, and reactivity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research could involve conducting clinical trials to evaluate its efficacy and safety .

properties

IUPAC Name

methyl 4-[[1-(oxan-4-yl)pyrazol-4-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-23-17(22)13-4-2-12(3-5-13)16(21)19-14-10-18-20(11-14)15-6-8-24-9-7-15/h2-5,10-11,15H,6-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOQWHMYGDBRML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CN(N=C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-((1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)carbamoyl)benzoate

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